![molecular formula C23H22O3S B290598 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate, commonly known as Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate, is a chemical compound that has gained much attention in the field of scientific research. It is a white crystalline powder that is used in various laboratory experiments due to its unique properties.
Mécanisme D'action
The mechanism of action of Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, including tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.
Biochemical and Physiological Effects:
Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, the compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for many experiments. However, one limitation of using Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for the use of Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate in scientific research. One possible direction is the development of new materials for energy storage and conversion, using the compound as a building block. Additionally, the compound's neuroprotective properties may make it a promising candidate for the development of new treatments for neurodegenerative diseases. Finally, further studies are needed to fully understand the compound's mechanism of action and potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-mercaptophenol. The final step involves the reaction of the product with tert-butyl isocyanate. The yield of the synthesis is high, and the compound can be easily purified using recrystallization.
Applications De Recherche Scientifique
Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate has been extensively used in scientific research due to its various applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic properties. The compound has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, Tert-Butyl 4-(4-Hydroxyphenylthio)phenylcarbamate has been used in the development of new materials for energy storage and conversion.
Propriétés
Formule moléculaire |
C23H22O3S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
[4-(4-hydroxyphenyl)sulfanylphenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C23H22O3S/c1-23(2,3)17-6-4-16(5-7-17)22(25)26-19-10-14-21(15-11-19)27-20-12-8-18(24)9-13-20/h4-15,24H,1-3H3 |
Clé InChI |
ZBSKMEOWNJLRKS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




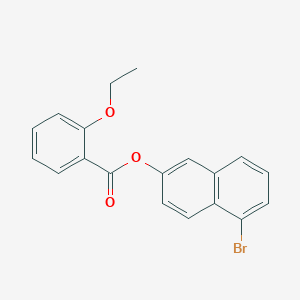
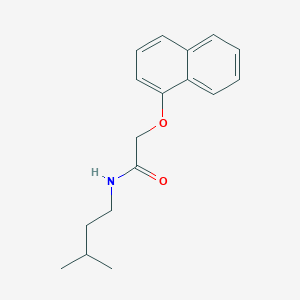
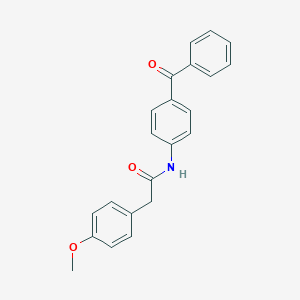


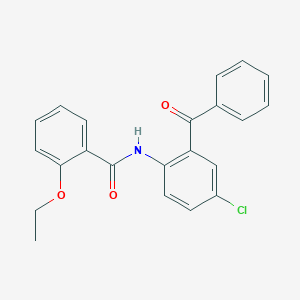
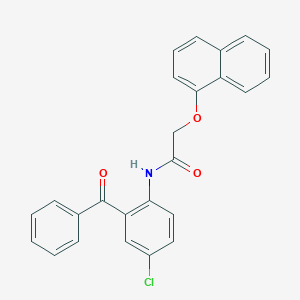
![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![Methyl 2-hydroxy-5-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290535.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)